Product packaging for Arsphenamine(Cat. No.:CAS No. 139-93-5)

Arsphenamine

Cat. No.: B1667614
CAS No.: 139-93-5
M. Wt: 439.00 g/mol
InChI Key: VLAXZGHHBIJLAD-UHFFFAOYSA-N
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Description

Arsphenamine, historically known as Salvarsan or compound 606, is a seminal organoarsenic compound that marked the dawn of modern antimicrobial chemotherapy . Synthesized in 1907 in Paul Ehrlich's laboratory and identified for its antisyphilitic activity by Sahachiro Hata in 1909, it was the first "magic bullet" – a drug designed to target a specific pathogen, the spirochete Treponema pallidum , with selective toxicity . Its introduction represented a profound improvement over previous treatments with inorganic mercury compounds and solidified the concept of systematic drug screening . For researchers, this compound serves as a critical compound for studying the history and evolution of chemotherapeutic agents, structure-activity relationships (SAR), and the mechanisms of organoarsenic drugs . Although its precise mechanism of action is still not fully elucidated, it is believed that the drug's cyclic trimeric and pentameric arsenic species (cyclo-(RAs)3 and cyclo-(RAs)5) slowly release an oxidized arsenical species that is toxic to the microorganism . This product is presented as a light-yellow, crystalline, and hygroscopic powder that is highly unstable in air, requiring careful handling and storage . It is offered for non-clinical, investigative purposes only. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14As2Cl2N2O2 B1667614 Arsphenamine CAS No. 139-93-5

Properties

IUPAC Name

[5-(3-azaniumyl-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyphenyl]azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12As2N2O2.2ClH/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAXZGHHBIJLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)[NH3+])[NH3+])O.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14As2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139-93-5
Record name 6,6'-dihydroxy-3,3'-diarsene-1,2-diyldianilinium dichloride
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The Genesis and Early Development of Arsphenamine

Paul Ehrlich's Systematic Research Program and the "Compound 606" Endeavor Paul Ehrlich (1854-1915), a German physician and scientist, was a pivotal figure in the development of chemotherapy. His research was driven by the concept of a "magic bullet"—a chemical substance that could selectively target and kill pathogens without harming the host cells.nih.govwikipedia.orgjameslindlibrary.orgEhrlich's interest in selective staining of tissues with dyes, observed in the late 19th century, laid the groundwork for this idea, suggesting that certain chemicals had an affinity for specific cells or microorganisms.jameslindlibrary.orgrucares.orgpbs.organimalresearch.infoHe experimented with dyes like methylene (B1212753) blue for malaria and trypan red for trypanosomiasis, demonstrating some therapeutic effects, although these were not always superior to existing treatments or faced issues like resistance.nih.govjameslindlibrary.orgrucares.organimalresearch.infonih.gov

Ehrlich established a modern research system that involved the synthesis of numerous chemical structures for pharmacological screening in animal models of disease. nih.gov This systematic approach was a revolutionary concept in drug development. nih.gov His laboratory, particularly at the Georg Speyer House in Frankfurt, became a hub for synthesizing a vast array of compounds, especially organic arsenicals, following observations that the arsenic compound Atoxyl had some activity against trypanosomes. nih.govjameslindlibrary.organimalresearch.info

The discovery in 1905 by Fritz Schaudinn and Erich Hoffmann that the spirochete Treponema pallidum was the causative agent of syphilis provided a crucial target for Ehrlich's research program. jameslindlibrary.orgnih.govebsco.comwikipedia.org Recognizing the similarity between spirochetes and trypanosomes, Ehrlich directed his efforts towards finding an arsenical compound effective against syphilis. nih.govwikipedia.org This endeavor involved the systematic synthesis and testing of hundreds of arsenic-containing compounds. wikipedia.orgrsc.orglumenlearning.com Compound number 606, an organoarsenic compound, was synthesized in 1907. nih.govwikipedia.orgresearchgate.netresearchgate.net Initially, its efficacy was not recognized in preliminary testing by some of Ehrlich's assistants. jameslindlibrary.orgwikipedia.orgwikipedia.org However, a reassessment of its pharmacological activity proved its significant potential. nih.gov

Collaborative Scientific Contributions of Alfred Bertheim and Sahachiro Hata The development of Arsphenamine was a collaborative effort involving key scientists in Ehrlich's laboratory. Alfred Bertheim (1879–1914), an organic chemist, played a crucial role in the chemical synthesis of the numerous arsenic compounds tested by Ehrlich's team.nih.govjameslindlibrary.orgwikipedia.orgrsc.orgnih.govnih.govBertheim began working with Ehrlich in 1906 and was instrumental in elucidating the chemical structure of Atoxyl, which was previously believed to be an arsenic acid anilide but was correctly identified as an amino derivative of phenyl arsenic acid.nih.govThis corrected structure opened new avenues for synthesizing derivatives aimed at improving therapeutic efficacy.nih.govBertheim synthesized countless derivatives, including this compound itself, in 1907.nih.govjameslindlibrary.orgwikipedia.orgresearchgate.netresearchgate.net

Sahachiro Hata (1873-1938), a prominent Japanese bacteriologist, was another essential collaborator. wikipedia.orgnih.govnih.gov Hata joined Ehrlich's laboratory in Frankfurt in 1909, bringing with him expertise in studying syphilis in rabbits, a crucial animal model for testing potential treatments. ebsco.comwikipedia.orgnih.gov Ehrlich tasked Hata with systematically screening the collection of synthesized arsenic compounds for their activity against Treponema pallidum. ebsco.comwikipedia.org It was Hata who, through meticulous testing, discovered that Compound 606 had remarkable curative properties against syphilis in rabbits. nih.govpbs.orgwikipedia.orgwikipedia.orglumenlearning.comnih.gov This finding was contrary to earlier negative results and was decisive in identifying this compound as a potential treatment. jameslindlibrary.orgwikipedia.orgwikipedia.org The collaborative work of Ehrlich, Bertheim (synthesis), and Hata (biological testing) was fundamental to the discovery and identification of Compound 606 as an effective agent against syphilis. researchgate.net

Methodological Advancements in Early Chemotherapeutic Agent Screening Paul Ehrlich's work significantly advanced the methodologies for screening chemotherapeutic agents. His approach moved beyond simply studying drugs in healthy animals or tissues to reproducing diseases in animal models for the scientific evaluation of potential therapies.nih.govThis was a departure from the prevailing practices in experimental pharmacology at the time.nih.gov

A key methodological advancement was the systematic synthesis of a large number of chemical compounds and their subsequent screening for biological activity. nih.govnih.govlumenlearning.com In the case of this compound, this involved the creation and testing of over 600, and by some accounts over 900, arsenic-containing compounds. pbs.orglumenlearning.comresearchgate.net This large-scale screening effort was unprecedented and became a cornerstone of modern drug discovery. lumenlearning.com

The use of relevant animal models was also critical. Hata's success in infecting rabbits with syphilis provided a vital in vivo system to test the efficacy of the synthesized compounds against Treponema pallidum. wikipedia.orglumenlearning.comnih.govaacrjournals.org This allowed researchers to evaluate the compounds' effects on the actual infectious agent within a living organism, a more relevant assessment than in vitro studies alone. wikipedia.orgnih.gov The systematic testing of compounds in these infected animal models allowed Ehrlich and his team to identify compounds that exhibited selective toxicity towards the pathogen. pbs.orgwikipedia.org

Ehrlich also introduced the concept of the "chemotherapeutic index," which related the minimum effective dose to the maximum tolerated dose, providing a framework for evaluating the therapeutic potential and safety margin of a compound. nih.gov While not explicitly a screening method in the sense of a laboratory procedure, this concept guided the selection and further investigation of promising candidates from the screening process.

The systematic synthesis, the use of relevant animal models, and the large-scale screening of compounds, coupled with the conceptual framework of targeted therapy, constituted significant methodological advancements pioneered by Ehrlich's group in the early era of chemotherapy. nih.govnih.govlumenlearning.com

Structural Elucidation and Chemical Progression of Arsphenamine

Historical Ambiguities and Postulated Structures of Arsphenamine

Paul Ehrlich's groundbreaking work in the early 20th century led to the synthesis and identification of this compound as a potent agent against Treponema pallidum, the bacterium causing syphilis. This compound was the result of a systematic search for compounds that could selectively target pathogens without causing undue harm to the host, a concept Ehrlich termed the "magic bullet". uni-freiburg.denii.ac.jpwikipedia.org Synthesized in 1907 and found to be effective in 1909, it was introduced clinically in 1910. nih.govchemrxiv.orgnih.govuni.lu

Based on the chemical knowledge of the time and by analogy with organic azo compounds containing a nitrogen-nitrogen double bond (N=N), Ehrlich initially postulated that this compound possessed an arsenic-arsenic double bond (As=As). nih.govchemrxiv.orgr-project.org This proposed structure depicted this compound as 4,4'-(1,2-diarsenediyl)bis(2-aminophenol) dihydrochloride, often represented with an As=As linkage. uni-freiburg.deuni.luncats.io This structural assignment, despite being a working hypothesis, persisted in chemical literature and textbooks for many years. r-project.org Ehrlich's laboratory determined the empirical formula of the synthesized product, which was a crucial piece of information in their structural investigations. r-project.org

Contemporary Understanding of this compound as a Polymeric Mixture (Trimer, Pentamer, etc.)

Advances in analytical techniques, particularly in the late 20th and early 21st centuries, challenged the long-held belief in the simple As=As double bond structure for this compound. r-project.orgnih.gov Studies, notably one published in 2005 utilizing mass spectrometry, revealed that this compound is not a single, discrete molecule with an arsenic-arsenic double bond but is instead a complex mixture of cyclic oligoarsines. nih.govchemrxiv.orgnih.govwikidoc.orgncats.ionih.gov

In this contemporary understanding, this compound exists as a mixture of compounds with the general formula (RAs)n, where R represents the 3-amino-4-hydroxyphenyl moiety, and 'n' indicates the number of repeating units in the cyclic structure. nih.govchemrxiv.orgnih.govwikidoc.orgnih.gov Research has shown that the predominant species in this mixture are the cyclic trimer (n=3) and the cyclic pentamer (n=5). nih.govchemrxiv.orgwikidoc.orgncats.ionih.gov Other cyclic forms, such as tetramers, hexamers, and heptamers, are also present, albeit in smaller quantities. wikidoc.org

The difficulty in definitively establishing this compound's structure for many years was attributed to several factors, including its nature as a mixture, its inability to form suitable crystals for X-ray diffraction analysis, its susceptibility to oxidation, and the presence of strong hydrogen bonding interactions. nih.gov The resolution of its polymeric composition was a significant step in fully understanding the chemical identity of this historical drug.

Rational Design and Development of Neothis compound (Compound 914) as a Derivative

While this compound (Salvarsan) proved effective, its poor water solubility and instability in air presented challenges for administration. nih.govwikidoc.org This led to the rational design and development of a derivative with improved properties, known as Neothis compound (also referred to as Neosalvarsan or compound 914). chemrxiv.orgwikidoc.orgncats.ionih.govufsc.br

Neothis compound was developed in Ehrlich's laboratory and introduced in 1912. nih.govncats.io The synthesis of Neothis compound involved the reaction of this compound with sodium formaldehyde (B43269) sulfoxylate. ncats.ionih.gov This chemical modification aimed to increase the water solubility of the compound, making it easier to prepare solutions for injection. wikidoc.org Although designed as a more soluble and slightly less toxic alternative, Neothis compound was also later found to be a mixture of compounds, similar to this compound. ncats.io Its development was a deliberate effort to improve the pharmaceutical characteristics of the parent compound while retaining its therapeutic activity. chemrxiv.orgncats.io

Identification of Oxophenarsine as the Primary Biologically Active Metabolite

Further research into the biological activity of this compound and Neothis compound revealed that these compounds are, in fact, prodrugs. wikidoc.org They are not the directly acting antimicrobial agents but are converted within the body to a more active form. chemrxiv.orgncats.io This active metabolite was identified as Oxophenarsine, also known by the trade name Mapharsen or as compound No. 599 in Ehrlich's earlier work. nih.govwikidoc.orgncats.ionih.gov

Oxophenarsine is an oxidation product of this compound. nih.govncats.io It was discovered in 1930 that upon administration, this compound is oxidized in the body to form Oxophenarsine, which is the molecule primarily responsible for the observed biological activity against spirochetes like Treponema pallidum. nih.govncats.io Interestingly, Oxophenarsine had been synthesized in Ehrlich's laboratory prior to this compound but was initially not pursued due to concerns about its potential toxicity. nih.govncats.io However, once recognized as the active metabolite and found to be stable, Oxophenarsine eventually replaced this compound in clinical practice for a period until the advent of penicillin. wikidoc.orgncats.io

Theoretical Mechanisms of Action for Arsphenamine

Proposed Interactions with Microbial Cellular Components, Specifically Treponema pallidum

The mechanism of action of Arsphenamine primarily involves the interaction of its active trivalent arsenic metabolite with microbial cellular components, particularly targeting Treponema pallidum, the causative agent of syphilis ontosight.aifiveable.me. Trivalent arsenicals exhibit a high affinity for thiol or sulfhydryl functional groups (-SH) found in proteins and enzymes wikipedia.orgrsc.org. These thiol groups are often critical for the structure and function of proteins, including those essential for bacterial survival and metabolism rsc.orgresearchgate.net.

The arsenic component of the active metabolite binds to the sulfhydryl groups of bacterial enzymes, leading to their inactivation ontosight.ai. This binding can disrupt essential cellular processes in Treponema pallidum, ultimately leading to the destruction of the bacteria fiveable.me. The interaction between trivalent arsenicals and thiols can involve the formation of stable complexes wikipedia.orgrsc.orgresearchgate.net. Studies on arsenic resistance systems in bacteria like Escherichia coli have shown that arsenic can bind to cysteine residues, which contain thiol groups, in proteins involved in arsenic efflux rsc.orgnih.gov. While Treponema pallidum has a minimal metabolic capability and lacks many common bacterial pathways, it does possess enzymes and proteins with thiol groups that are susceptible to arsenical binding nih.govcaister.com.

Hypothesized Inhibition of Bacterial Enzymatic Pathways and Metabolic Processes

The binding of the active arsenical metabolite to thiol groups in bacterial enzymes is hypothesized to inhibit crucial enzymatic pathways and metabolic processes within Treponema pallidum ontosight.airesearchgate.net. Enzymes containing cysteine residues with accessible thiol groups are particularly vulnerable to inactivation by trivalent arsenicals wikipedia.orgrsc.org. This disruption can affect various essential functions necessary for bacterial growth, replication, and survival.

For example, in other biological systems, trivalent arsenicals have been shown to inhibit enzymes like pyruvate (B1213749) dehydrogenase (PDH) by targeting the thiol group of its lipoic acid cofactor wikipedia.org. Inhibition of PDH can limit the production of acetyl-CoA, impacting the electron transport chain and ATP production wikipedia.org. While the specific enzymatic targets in Treponema pallidum are not as extensively characterized, the general principle of arsenical interaction with essential enzymes containing thiol groups is considered a primary mechanism by which this compound exerts its antibacterial effect ontosight.airesearchgate.net. This interference with metabolic processes prevents the bacteria from multiplying ontosight.ai. Historical research indicated that arsenic-based antibiotics like this compound were pivotal in syphilis treatment by inhibiting bacterial enzymes and disrupting their metabolic pathways researchgate.net.

Insights into the "Parasitotropic" Selectivity of Arsenical Compounds

Paul Ehrlich's concept of a "magic bullet" aimed to find compounds that could selectively target and destroy disease-causing microorganisms without harming the host wikipedia.orgfiveable.menih.gov. This concept is central to understanding the "parasitotropic" selectivity of arsenical compounds like this compound gla.ac.uknih.gov. Parasitotropism refers to the drug's affinity for the parasite (in this case, Treponema pallidum) compared to the host's tissues (organotropism) gla.ac.uk.

While arsenical compounds are generally toxic due to their interactions with thiol groups, which are present in both bacterial and host cells, the basis for the relative selectivity of this compound towards Treponema pallidum is thought to involve several factors. One proposed factor relates to differences in the metabolic pathways or enzyme structures between the host and the bacterium researchgate.net. Treponema pallidum has a relatively limited metabolic repertoire compared to many other bacteria and host cells caister.com. This could mean that it relies more heavily on certain key enzymes or pathways that are particularly susceptible to arsenical inhibition, or that the structure of its essential thiol-containing proteins presents more accessible or higher-affinity binding sites for the active arsenical metabolite wikipedia.orgrsc.orgresearchgate.net.

Ehrlich's extensive screening of arsenic-containing compounds aimed to identify formulations that maximized parasitotropic action while minimizing organotropic action wikipedia.orggla.ac.uknih.gov. The specific chemical structure of this compound and its conversion to the active trivalent metabolite are believed to contribute to this differential toxicity wikipedia.orgwikipedia.org. Although not perfectly selective, this compound demonstrated sufficient parasitotropism to be an effective treatment for syphilis before the advent of less toxic alternatives ontosight.aigla.ac.uk. The introduction of the amino group in this compound was noted by Ehrlich to contribute to much lessened toxicity while maintaining the stability of the compound gla.ac.uk.

Arsphenamine S Foundational Impact on Modern Medicinal Chemistry and Drug Discovery

Paradigm Shift from Empirical Natural Product Isolation to Rational Synthetic Drug Design

Historically, medicinal treatments largely relied on isolating therapeutic compounds from natural sources such as plants researchgate.netnih.gov. This empirical approach often involved identifying active ingredients through trial and error, with limited understanding of their underlying mechanisms or chemical structures nih.gov. The development of Arsphenamine represented a fundamental departure from this tradition. It was the result of a deliberate and systematic search for a synthetic chemical compound that could selectively target disease-causing microorganisms without severely harming the host fiveable.mewikidoc.orgourworldindata.org. Paul Ehrlich's concept of a "magic bullet"—a compound that would specifically kill a pathogen—guided this research, emphasizing a rational design approach based on the understanding of the interaction between chemicals and biological entities fiveable.meengineering.org.cntaylorandfrancis.com. This marked the beginning of the era of synthetic chemistry in drug discovery, where compounds were designed and synthesized in the laboratory with specific therapeutic goals in mind fiveable.meresearchgate.net.

Establishment of Systematic Compound Screening as a Core Drug Development Methodology

The discovery of this compound was a direct outcome of extensive and systematic screening of hundreds of synthesized organic arsenical compounds by Ehrlich's team and Sahachiro Hata wikidoc.orgwikipedia.org. This compound was notably the 606th compound tested in their rigorous search for an effective anti-syphilitic agent wikidoc.orgbritannica.com. This methodical process of synthesizing a library of compounds and then systematically evaluating their biological activity against a specific target organism established a core methodology that remains central to modern drug development britannica.com. This systematic screening approach, pioneered by Ehrlich, became one of the most important means used by the pharmaceutical industry to discover new drugs britannica.com.

Influence on the Evolution of Structure-Activity Relationship (SAR) Studies in Pharmaceutical Research

Paul Ehrlich's work on this compound was instrumental in the early development of the concept of Structure-Activity Relationship (SAR) britannica.combritannica.com. In his quest for the "magic bullet," Ehrlich synthesized numerous derivatives of existing arsenic compounds, such as atoxyl, and systematically tested how modifications to their chemical structures affected their biological activity against the syphilis spirochete, Treponema pallidum wikidoc.orgtaylorandfrancis.comwikipedia.org. This iterative process of chemical modification and biological evaluation allowed Ehrlich to discern relationships between the chemical structure of these compounds and their therapeutic effects britannica.combritannica.com. The term SAR is now used to describe this process, which is a fundamental principle in medicinal chemistry aimed at understanding how changes in chemical structure influence a compound's pharmacological activity britannica.comcollaborativedrug.com. Ehrlich's approach with this compound provided an early, impactful demonstration of how systematic structural variations could lead to the identification of a compound with desired therapeutic properties britannica.com.

Catalytic Role in the Emergence and Growth of the Modern Pharmaceutical Industry

The success of this compound as the first effective synthetic drug treatment for an infectious disease had a profound impact on the nascent pharmaceutical industry britannica.comresearchgate.net. Its development and subsequent marketing under the trade name Salvarsan by Hoechst in 1910 demonstrated the immense potential and profitability of rationally designed synthetic drugs wikidoc.orgwikipedia.orgdaiichisankyo.com. This success spurred significant investment and research into synthetic chemistry for drug discovery, moving away from a sole reliance on natural products britannica.com. The demand for this compound also led to the establishment and expansion of pharmaceutical manufacturing capabilities, as seen with companies like Daiichi Pharmaceutical in Japan attempting to produce Salvarsan when imports from Germany were halted during World War I daiichisankyo.com. This compound's impact catalyzed the growth of pharmaceutical companies focused on the synthesis, screening, and production of new chemical entities for therapeutic use, laying the groundwork for the modern pharmaceutical industry britannica.comresearchgate.net.

Methodological Contributions to Preclinical Research and Animal Model Development

The discovery and testing of this compound heavily relied on the use of animal models wikidoc.orgresearchgate.net. Sahachiro Hata's success in infecting rabbits with syphilis was crucial, as it provided a necessary animal model to test the efficacy of the synthesized arsenic compounds against the disease-causing spirochete wikidoc.orgresearchgate.netnih.gov. This compound was found to be effective in these animal models before being tested in humans britannica.comnih.gov. This work underscored the critical role of relevant animal models in preclinical research for evaluating the potential therapeutic effects and safety of new drug candidates researchgate.netmdpi.com. Ehrlich's approach involved the scientific evaluation of drugs in animal models of disease states, a departure from previous practices that often only studied healthy animals or tissues nih.gov. The reliance on animal models in the development of this compound helped establish their importance as a key component of the preclinical research phase in drug discovery, a practice that continues to be fundamental, although increasingly complemented by other methods frontiersin.orgnih.gov.

The Enduring Legacy of Arsphenamine in Chemotherapy and Antimicrobial Science

Precedence for Subsequent Synthetic Antimicrobial Agents (e.g., Sulfonamides)

The success of Arsphenamine in treating syphilis was a transformative event, fundamentally shifting the paradigm in drug discovery from a reliance on natural products towards the rational design and synthesis of chemical compounds for therapeutic purposes fiveable.me. Paul Ehrlich's work, which led to this compound, established a modern research system based on synthesizing multiple chemical structures and screening them in animal models of disease nih.govnih.gov. This systematic approach to optimizing the biological activity of a lead compound through targeted chemical modifications became the foundation for nearly all modern pharmaceutical research wikidoc.org.

This compound's demonstration that a synthetic chemical could selectively kill a pathogen in the body paved the way for the development of other synthetic antimicrobial agents fiveable.mewikipedia.org. Although this compound itself was an organoarsenic compound, its success inspired the search for other synthetic molecules with antimicrobial properties. This ultimately led to the discovery of the sulfonamides in the 1930s, such as Prontosil, which was found to have antibacterial activity and whose active component was later identified as sulfanilamide (B372717) studyantibiotics.commdpi.commdpi.com. Sulfanilamide became the foundation for a family of sulfa drugs, representing another significant class of synthetic antimicrobials studyantibiotics.com. The introduction of sulfa drugs revolutionized the treatment of various bacterial infections in the early 20th century nih.gov. The development of sulfonamides, following the precedent set by this compound, solidified the importance of synthetic chemistry in the fight against infectious diseases wikipedia.orgnih.gov.

Contributions to the Broader Field of Organometallic Chemistry in Therapeutics

This compound holds a significant place in the history of organometallic chemistry in therapeutics as one of the first successful organometallic compounds used in medicine researchgate.netpbworks.com. Organometallic compounds contain at least one bond between a metal atom and a carbon atom pbworks.com. While the use of inorganic preparations of metals like mercury and arsenic in medicine dates back centuries, this compound represented a move towards organometallic forms, which were believed to offer improved therapeutic profiles researchgate.netpbworks.com.

The discovery and clinical success of this compound, an organoarsenic compound, highlighted the potential of incorporating metals into organic molecules to achieve desired biological effects researchgate.netrsc.org. This early triumph in using an organometallic complex for chemotherapy stimulated interest and research in the broader field of metallodrugs researchgate.netpbworks.comresearchgate.net. Although interest in organometallic compounds of highly toxic elements like mercury and arsenic later subsided for human use due to toxicity concerns, this compound's legacy contributed to the foundation of bioorganometallics, a field that explores the use of organometallic compounds in various biological applications, including therapeutics researchgate.netpbworks.com. The success of this compound predated the discovery of other important metallodrugs, such as the platinum-based anticancer drug cisplatin, which was discovered much later in 1965 researchgate.netpbworks.comresearchgate.net. This compound's role as a pioneering organometallic therapeutic agent underscored the potential for metal-containing compounds to exert selective biological activity.

Historical Context within the Continuous Cycle of Antimicrobial Drug Discovery and Resistance Challenges

This compound's introduction occurred within a historical context marked by a fervent search for effective treatments against devastating infectious diseases like syphilis, which had a significant impact on society nih.govnih.gov. Before this compound, treatments for syphilis, such as inorganic mercury compounds, were often less effective and highly toxic wikipedia.orgwikidoc.org. Paul Ehrlich's concept of the "magic bullet" and his systematic screening approach were direct responses to the urgent need for more targeted and effective therapies wikipedia.orgfiveable.menih.govtaylorandfrancis.com.

This compound was a breakthrough, offering the first truly effective treatment for syphilis and significantly reducing the morbidity and mortality associated with the disease for a period nih.govnih.gov. However, its history also illustrates the beginning of a recurring challenge in antimicrobial therapy: the emergence of resistance tandfonline.commdpi.comresearchgate.net. Resistance to this compound by Treponema pallidum was observed relatively soon after its introduction in the early 1920s, diminishing its long-term efficacy mdpi.comresearchgate.net. This phenomenon of resistance predated the widespread use of penicillin and highlighted the adaptive nature of microorganisms tandfonline.comresearchgate.net.

The eventual replacement of this compound by penicillin in the 1940s as the preferred treatment for syphilis exemplifies the continuous cycle of antimicrobial drug discovery and the challenges posed by resistance wikipedia.orgwikidoc.orgnih.govnih.gov. While the "golden age of antibiotics" followed, with the discovery of numerous new classes of antibiotics, the emergence of resistance has remained a persistent problem, necessitating ongoing research and development of new antimicrobial agents and strategies nih.govmdpi.comourworldindata.org. This compound's trajectory from a revolutionary "magic bullet" to a drug rendered less effective by resistance serves as an early historical example within the ongoing evolutionary arms race between antimicrobial drugs and the pathogens they target tandfonline.commdpi.com.

Q & A

Q. What was the historical significance of arsphenamine in early 20th-century antimicrobial therapy?

this compound, developed by Paul Ehrlich in 1907, marked the first systematic application of "chemotherapy"—targeting pathogens without harming the host. Its discovery validated Ehrlich’s "magic bullet" hypothesis and revolutionized syphilis treatment. However, wartime shortages during WWI led to unregulated production, exposing challenges in impurity control and batch standardization. This prompted regulatory shifts, such as the UK Medical Research Committee’s mandate for clinical data to ensure safety and efficacy .

Q. How did early researchers evaluate this compound’s efficacy against syphilis, and what limitations emerged?

Initial efficacy assessments relied on clinical observations of symptom remission. However, inconsistent dosing protocols and impurity variability complicated data interpretation. For example, Ehrlich’s original trials used escalating doses to balance toxicity and efficacy, but later studies revealed that even high-dose regimens failed to halt disease progression in advanced syphilis cases (e.g., dementia paralytica). This highlighted the need for standardized dosing and long-term outcome tracking .

Q. What role did impurities play in this compound’s variable therapeutic outcomes?

Early synthetic methods used methyl alcohol as a solvent, introducing toxic byproducts. Larsen (1931) hypothesized that residual methanol derivatives contributed to neurotoxicity, but alternative synthesis protocols (e.g., cold hydrochloric acid precipitation) faced scalability challenges. Chemical tests alone proved inadequate, necessitating clinical batch testing to correlate impurities with adverse reactions .

Advanced Research Questions

Q. How did methodological approaches to this compound synthesis evolve to address toxicity concerns?

Post-1915, researchers experimented with heavy-metal complexes (e.g., silver and bismuth arsenobenzene) to reduce toxicity. However, Fargher and Pyman (1920) criticized the feasibility of methanol-free synthesis at scale. Analytical advancements, such as spectrophotometric purity assays, later enabled better impurity profiling. Key challenges included:

Synthesis Challenge Methodological Response Outcome References
Methanol-derived impuritiesAlternative solvents (e.g., aqueous HCl)Reduced toxicity but poor yield
Heavy-metal integrationBismuth arsenobenzene (bismarsen) formulationsImproved safety but limited efficacy
Batch standardizationClinical testing by regulatory bodies (e.g., UK MRC)Enhanced reproducibility of therapeutic outcomes

Q. What contradictions exist in historical data on this compound’s efficacy across national formulations?

During WWI, British manufacturers produced "Kharsivan" as a substitute for German Salvarsan. Despite claims of equivalence, clinical data revealed variability in adverse reaction rates (10–30%) and remission durations. The UK Medical Research Council acknowledged insufficient data for direct comparisons, underscoring the impact of synthesis protocols and impurity profiles on therapeutic outcomes .

Q. Why did combination therapies (e.g., this compound with bismuth) fail to overcome treatment resistance in late-stage syphilis?

Bismuth was added to target persistent spirochetes, but synergistic mechanisms were poorly understood. Wagner-Jauregg’s 1927 Nobel Prize-winning work noted that even combined regimens could not reverse neurological damage in dementia paralytica. Modern re-evaluations suggest biofilm formation and blood-brain barrier penetration limitations as key factors .

Q. How did early regulatory frameworks adapt to this compound’s manufacturing challenges?

The UK Medical Research Committee mandated batch-by-batch clinical testing after chemical assays failed to predict safety. This established a precedent for evidence-based regulation, prioritizing clinical outcomes over chemical purity alone. However, wartime pressures limited data collection rigor, complicating post-hoc analyses .

Methodological Recommendations for Contemporary Research

  • Data Contradiction Analysis : Use meta-regression to account for historical variability in dosing, synthesis methods, and outcome metrics.
  • Experimental Design : Reproduce historical synthesis protocols with modern analytics (e.g., HPLC) to isolate impurity effects.
  • Therapeutic Mechanisms : Apply genomic and proteomic tools to study spirochete resistance pathways in archival samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.